molecular formula C12H8F2O5 B1258604 (6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No. B1258604
M. Wt: 270.18 g/mol
InChI Key: LOOHJLFUKMXKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a monocarboxylic acid. It derives from a 6,8-difluoro-7-hydroxy-4-methylcoumarin.

Scientific Research Applications

Design and Synthesis for Antibacterial Activity

Designing derivatives for antibacterial properties : Another study focused on the design and synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, aiming at screening these compounds for their antibacterial activity. This work underscores the compound's versatility and potential in developing new antibacterial agents (Čačić et al., 2009).

Applications in Antineoplastic Activity

Antineoplastic activity of chromene derivatives : A study on 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives revealed significant antineoplastic activities. These compounds, synthesized through a mild cyclocondensation process, showed promising results in tests against human tumor cell lines, indicating their potential as leads in cancer treatment research (Gašparová et al., 2013).

Luminescence and Ionochromic Properties

Luminescence and ionochromic properties for sensory applications : Research into 9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde Imines and Hydrazones revealed unique luminescence and ionochromic properties. These properties are crucial for developing sensory applications, including the detection of metal cations and various anions, showcasing the compound's potential in chemical sensors and molecular switches (Nikolaeva et al., 2020).

properties

Molecular Formula

C12H8F2O5

Molecular Weight

270.18 g/mol

IUPAC Name

2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid

InChI

InChI=1S/C12H8F2O5/c1-4-5-2-7(13)10(17)9(14)11(5)19-12(18)6(4)3-8(15)16/h2,17H,3H2,1H3,(H,15,16)

InChI Key

LOOHJLFUKMXKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 3
(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 4
(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 5
(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 6
(6,8-difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

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